molecular formula C20H19N3O4 B11292256 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11292256
M. Wt: 365.4 g/mol
InChI Key: GXSMNDNXZMPYOM-UHFFFAOYSA-N
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Description

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring.

    Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate (K2CO3) to form the phenoxy-substituted oxadiazole.

    Introduction of the acetamide group: The final step involves the reaction of the phenoxy-substituted oxadiazole with acryloyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can be compared with other oxadiazole derivatives:

    Similar Compounds: 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide, 2-{3-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide.

    Uniqueness: The presence of the methoxy group in the 2-position of the phenyl ring imparts unique electronic and steric properties, enhancing its biological activity and selectivity.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C20H19N3O4/c1-3-11-21-18(24)13-26-15-8-6-7-14(12-15)19-22-20(27-23-19)16-9-4-5-10-17(16)25-2/h3-10,12H,1,11,13H2,2H3,(H,21,24)

InChI Key

GXSMNDNXZMPYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NCC=C

Origin of Product

United States

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